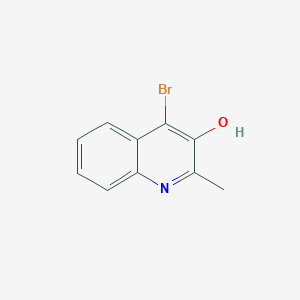

4-Bromo-2-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-10(13)9(11)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLMRQHMWOMEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157503 | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13235-12-6 | |

| Record name | 4-Bromo-2-methyl-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13235-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013235126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-methylquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylquinolin-3-ol: Physicochemical Properties and Synthetic Approaches

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Bromo-2-methylquinolin-3-ol (CAS No. 13235-12-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and understanding the nuanced properties of its substituted derivatives is paramount for the rational design of novel therapeutics.[1][2] This document synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers working with this and structurally related molecules.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic compounds with diverse biological activities.[1] These activities span a wide therapeutic spectrum, including antimicrobial, antimalarial, anticancer, and anti-inflammatory applications. The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, thereby influencing its biological target engagement and overall efficacy.

4-Bromo-2-methylquinolin-3-ol incorporates several key functionalities: a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position. The interplay of these substituents dictates the molecule's electronic and steric properties, influencing its reactivity, solubility, and potential as a synthetic intermediate for more complex molecular architectures. This guide will systematically explore these properties, providing both theoretical and practical insights.

Physicochemical Properties of 4-Bromo-2-methylquinolin-3-ol

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to bioavailability. While experimental data for 4-Bromo-2-methylquinolin-3-ol is not extensively available in the public domain, we can infer and estimate its properties based on its structure and data from closely related analogues.

Core Chemical Identity

| Property | Value | Source |

| CAS Number | 13235-12-6 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| Molecular Weight | 238.08 g/mol | [3] |

| IUPAC Name | 4-Bromo-2-methylquinolin-3-ol | ChemScene |

| SMILES | CC1=NC2=CC=CC=C2C(=C1O)Br | [3] |

Predicted and Inferred Physicochemical Data

The following table summarizes key physicochemical parameters. It is important to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds.

| Property | Predicted/Inferred Value | Rationale and Comparative Insights |

| Physical State | Solid | Stated by commercial suppliers.[3] This is consistent with the related compound 4-Bromoquinolin-3-ol, which is also a solid. |

| Melting Point | Not available | Experimental determination is required for an accurate value. |

| Boiling Point | > 300 °C (decomposition likely) | High boiling points are characteristic of quinoline derivatives. For comparison, 4-bromo-2-methylquinoline has a reported boiling point of 88-90 °C at 1 Torr. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group is expected to confer some polarity and hydrogen bonding capability, enhancing solubility in polar solvents. The bromine atom and the quinoline ring system contribute to its lipophilicity. This dual nature is also observed in 4-Bromoquinolin-3-ol. |

| pKa | ~8-10 (hydroxyl proton) | The pKa of the hydroxyl group is influenced by the electron-withdrawing effect of the quinoline ring and the bromine atom. This is a general estimate for a phenolic hydroxyl group on a heterocyclic system. |

| LogP | 3.01 (Computed) | This value suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 33.12 Ų (Computed) | This value, indicative of the polar surface area, suggests good potential for oral bioavailability. |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could involve the reaction of a substituted aniline with a β-ketoester, followed by cyclization and subsequent bromination.

Figure 1: Proposed synthetic pathway for 4-Bromo-2-methylquinolin-3-ol.

General Experimental Protocol for Synthesis

It is imperative that this proposed protocol be optimized and validated in a laboratory setting by qualified personnel.

-

Condensation: Equimolar amounts of 2-methylaniline and diethyl malonate are heated at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reactants are removed under reduced pressure to yield the intermediate enamine.

-

Thermal Cyclization: The crude enamine is added dropwise to a high-boiling point solvent (e.g., diphenyl ether) preheated to approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.

-

Hydrolysis and Decarboxylation: The resulting quinoline ester is hydrolyzed and decarboxylated by refluxing with an aqueous solution of sodium hydroxide. Acidification of the reaction mixture will precipitate the 4-hydroxy-2-methylquinolin-3-ol.

-

Bromination: The 4-hydroxy-2-methylquinolin-3-ol is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform. N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion as monitored by TLC.

-

Purification: The final product, 4-Bromo-2-methylquinolin-3-ol, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The unambiguous identification and purity assessment of 4-Bromo-2-methylquinolin-3-ol relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon bearing the bromine atom and the carbons of the hydroxyl- and methyl-substituted positions exhibiting characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion peak in the mass spectrum of 4-Bromo-2-methylquinolin-3-ol will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of 4-Bromo-2-methylquinolin-3-ol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic absorptions for the aromatic C-H and C=C bonds of the quinoline ring will also be present.

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of 4-Bromo-2-methylquinolin-3-ol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

Determination of Solubility

The "shake-flask" method is a common technique for determining aqueous solubility.

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

UV-Vis spectrophotometry is a widely used method for determining the pKa of ionizable compounds.

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of 4-Bromo-2-methylquinolin-3-ol in a suitable solvent (e.g., methanol) is prepared.

-

A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded.

-

The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Figure 2: Workflow for pKa determination using UV-Vis spectrophotometry.

Applications in Drug Discovery and Development

The 4-Bromo-2-methylquinolin-3-ol scaffold is a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The bromine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 4-position. The hydroxyl and methyl groups can also be further functionalized. Given the broad spectrum of biological activities associated with quinoline derivatives, this compound is a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[2]

Safety and Handling

Based on the available GHS information, 4-Bromo-2-methylquinolin-3-ol should be handled with care in a well-ventilated laboratory environment. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For long-term storage, it is recommended to keep it in a tightly sealed container in a dry and cool place (2-8 °C).[3]

Conclusion

4-Bromo-2-methylquinolin-3-ol is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with proposed synthetic and analytical methodologies. While a lack of extensive experimental data in the public domain necessitates further laboratory investigation, the information presented here serves as a robust starting point for researchers and drug development professionals interested in exploring the chemistry and potential applications of this and related quinoline derivatives.

References

-

Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. (n.d.). Retrieved from [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. (2025, June 4). Retrieved from [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis, characterization and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone. ResearchGate. (2025, August 8). Retrieved from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. (n.d.). Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. (2025, August 6). Retrieved from [https://www.researchgate.net/publication/281691232_Synthesis_Spectroscopic_Characterization_and_Biological_Evaluation_Studies_of_5-Bromo-3-(((hydroxy-2-methylquinolin-7-ylmethylene)hydrazono)indolin-2-one_and_Its_Metal_II_Complexes]([Link]

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.. ResearchGate. (n.d.). Retrieved from [Link]

-

Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. (2015, April 28). Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. (2025, May 6). Retrieved from [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. (n.d.). Retrieved from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016, September 12). Retrieved from [Link]

-

8-Bromo-2-methyl-quinoline. PubMed. (n.d.). Retrieved from [Link]

-

4-Bromo-2-methylaniline | C7H8BrN | CID 11423. PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. (n.d.). Retrieved from [Link]

- Preparation of 4-hydroxyquinoline compounds. Google Patents. (n.d.).

-

4-methylquinolin-2-ol | C10H9NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

Edta tetra sodium cas 13235-36-4. Watson International. (n.d.). Retrieved from [Link]

-

Edetate sodium tetrahydrate | C10H20N2Na4O12 | CID 23287279. PubChem. (n.d.). Retrieved from [Link]

-

Tetrasodium EDTA. Wikipedia. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Bromo-2-methylquinolin-3-ol: A Technical Guide

Introduction

4-Bromo-2-methylquinolin-3-ol is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore found in numerous clinically important drugs, and the specific substitution pattern of a bromine atom, a methyl group, and a hydroxyl group imparts unique physicochemical properties that can modulate biological activity and photophysical characteristics. Accurate structural elucidation and purity assessment are paramount for any research or development endeavor involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Bromo-2-methylquinolin-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the fundamental principles of these techniques and data from analogous structures.

The causality behind the choice of these techniques is clear: NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and provides information on the fragmentation pattern, which is crucial for confirming the elemental composition. Together, these three methods offer a self-validating system for the comprehensive characterization of the molecule.

Molecular Structure and Spectroscopic Workflow

The logical flow for the characterization of 4-Bromo-2-methylquinolin-3-ol begins with sample preparation, followed by data acquisition using the three core spectroscopic techniques, and culminates in data analysis and structural confirmation.

Caption: General Spectroscopic Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Bromo-2-methylquinolin-3-ol, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment, number, and connectivity of protons.

Experimental Protocol: ¹H NMR Spectroscopy A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the sample.

-

Dissolution: Dissolve the sample in 0.6-0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[1]

-

Data Acquisition: Insert the NMR tube into the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.[1]

-

Spectrum Recording: Acquire the spectrum using appropriate parameters. For a ¹H spectrum, 8 to 16 scans are usually sufficient.

Predicted ¹H NMR Data and Interpretation The predicted ¹H NMR spectrum of 4-Bromo-2-methylquinolin-3-ol in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

Caption: Structure of 4-Bromo-2-methylquinolin-3-ol

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | OH | The hydroxyl proton is acidic and its chemical shift is concentration and solvent dependent. It typically appears as a broad singlet. |

| ~8.0 - 8.2 | Doublet | 1H | H-5 | Protons on the carbocyclic ring of the quinoline system typically resonate at downfield chemical shifts. H-5 is deshielded by the ring current. |

| ~7.7 - 7.9 | Triplet | 1H | H-7 | This proton will be coupled to H-6 and H-8, resulting in a triplet. |

| ~7.5 - 7.7 | Doublet | 1H | H-8 | H-8 is expected to be a doublet due to coupling with H-7. |

| ~7.4 - 7.6 | Triplet | 1H | H-6 | This proton will be coupled to H-5 and H-7, resulting in a triplet. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl protons are in a relatively shielded environment and are not coupled to other protons, hence they appear as a singlet. |

Note: These are predicted values based on general principles and data for similar quinoline structures. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is required, typically 50-100 mg, due to the low natural abundance of ¹³C.[1]

-

Dissolution: Dissolve the sample in 0.6-0.75 mL of a deuterated solvent as for ¹H NMR.

-

Data Acquisition: A greater number of scans is required (typically several hundred to thousands) to obtain a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data and Interpretation The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | The carbon bearing the methyl group and adjacent to the nitrogen is expected at a downfield shift. |

| ~145 | C-8a | A quaternary carbon in the aromatic system. |

| ~140 | C-3 | The carbon bearing the hydroxyl group will be significantly deshielded. |

| ~130 | C-7 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~125 | C-4a | A quaternary carbon in the aromatic system. |

| ~124 | C-6 | Aromatic CH carbon. |

| ~122 | C-8 | Aromatic CH carbon. |

| ~110 | C-4 | The carbon atom attached to the bromine will be shifted to this region. The C-Br bond has a characteristic effect on the chemical shift.[2] |

| ~20 | CH₃ | The methyl carbon is expected in the aliphatic region of the spectrum. |

Note: These are predicted values based on known substituent effects on the quinoline ring system.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy For a solid sample like 4-Bromo-2-methylquinolin-3-ol, one of the following methods is typically employed:

-

KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet, which is placed in the IR beam.[3]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. This method requires minimal sample preparation.[4]

Predicted IR Data and Interpretation The IR spectrum will provide clear evidence for the hydroxyl group, the aromatic rings, and the C-Br bond.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200-3400 (broad) | O-H stretch | Hydroxyl (-OH) | The broadness of this peak is due to hydrogen bonding. |

| ~3000-3100 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |

| ~2850-2960 | C-H stretch | Methyl (-CH₃) | Stretching vibrations for sp³ C-H bonds. |

| ~1500-1600 | C=C and C=N stretch | Quinoline Ring | Multiple bands are expected in this region corresponding to the stretching of the aromatic and heteroaromatic rings.[5] |

| ~1200-1300 | C-O stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |

| ~1000-1100 | C-Br stretch | Aryl Bromide | The C-Br stretching vibration typically appears in the fingerprint region and can be weak. |

| ~750-850 | C-H bend | Aromatic C-H out-of-plane | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: The molecules are ionized. Electron Impact (EI) is a common technique that causes fragmentation, while softer ionization methods like Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation The molecular formula of 4-Bromo-2-methylquinolin-3-ol is C₁₀H₈BrNO, with a molecular weight of approximately 238.08 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic "doublet" for the molecular ion and any fragment containing a bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

| m/z Value | Ion | Interpretation |

| 237 / 239 | [C₁₀H₈⁷⁹BrNO]⁺ / [C₁₀H₈⁸¹BrNO]⁺ | Molecular ion peak (M⁺ and M+2⁺). The presence of this pair in a ~1:1 ratio is strong evidence for a single bromine atom in the molecule. |

| 222 / 224 | [M - CH₃]⁺ | Loss of the methyl group. |

| 210 / 212 | [M - COH]⁺ | Loss of a formyl radical, a common fragmentation pathway. |

| 158 | [M - Br]⁺ | Loss of the bromine atom, resulting in a fragment at m/z 158. |

| 130 | [C₉H₈N]⁺ | Further fragmentation of the quinoline ring system, possibly through loss of CO from the [M - Br]⁺ fragment. |

Conclusion

References

-

ResearchGate. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

-

Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

-

YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

PubChem. 4-Bromo-3-methylpentan-2-ol. [Link]

-

Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane. [Link]

-

PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. [Link]8/)

Sources

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromoquinoline Derivatives

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its versatile role as a pharmacophore. Among its many derivatives, 4-bromoquinolines stand out as exceptionally useful intermediates. The bromine atom at the C4 position is not merely a substituent; it is a highly versatile synthetic handle that unlocks a diverse array of chemical transformations. Its reactivity is governed by the electronic nature of the quinoline ring system—an electron-deficient heterocyclic ring fused to an electron-rich benzene ring. This duality dictates the conditions under which the C4-Br bond can be selectively cleaved and functionalized.

This guide provides a comprehensive exploration of the reactivity of the bromine atom in 4-bromoquinoline derivatives. We will delve into the mechanistic underpinnings of key reaction classes, provide field-proven experimental protocols, and discuss the strategic application of these transformations in the synthesis of complex molecules, particularly within the context of drug discovery.[1]

The Electronic Landscape of 4-Bromoquinoline

The reactivity of the bromine atom at the C4 position is intrinsically linked to the electronic properties of the quinoline nucleus. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density through both inductive and resonance effects. Conversely, the benzene ring is comparatively electron-rich. This electronic dichotomy makes the C4 position susceptible to attack by both nucleophiles and electrophilic organometallic species under appropriate catalytic conditions.

The nitrogen atom exerts a significant stereo-electronic influence on the molecule, making direct halogenation on the pyridine motif challenging unless activated by strong electron-donating groups.[2] Consequently, the bromine atom at C4 is typically introduced through synthetic routes starting from quinolinones or via specialized cyclization reactions.[3][4]

Key Reaction Classes Involving the C4-Bromine

The bromine atom on the 4-bromoquinoline scaffold serves as a versatile leaving group in a variety of powerful chemical transformations. These can be broadly categorized into two major classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to its displacement. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[5] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.[5] In the case of 4-bromoquinoline, the electronegative nitrogen atom in the adjacent ring provides sufficient activation for the C4 position to undergo SNAr.

The general mechanism involves two key steps:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom bonded to the bromine, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex).

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

Experimental Protocol: Synthesis of a 4-Aryloxyquinoline Derivative

This protocol describes a typical SNAr reaction for the synthesis of a 4-aryloxyquinoline, a common structural motif in bioactive molecules.

Materials:

-

4-Bromoquinoline (1.0 eq)

-

Substituted Phenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 4-bromoquinoline in DMF, add the substituted phenol and potassium carbonate.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryloxyquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The C4-Br bond in 4-bromoquinoline is an excellent substrate for these transformations. The most commonly employed reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromoquinoline.

-

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck): The organometallic coupling partner transfers its organic group to the palladium center, or the alkene inserts into the Pd-C bond.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="TB", bgcolor="#FFFFFF"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee", fontname="Arial", fontsize=10];

"Pd(0)L_n" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(4-Bromoquinoline)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)_Complex" [label="Pd(II) Intermediate"]; "Transmetalation_Insertion" [label="Transmetalation / Migratory Insertion\n(Coupling Partner)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Coupled_Pd(II)_Complex" [label="Coupled Pd(II) Intermediate"]; "Reductive_Elimination" [label="Reductive Elimination", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="4-Substituted Quinoline", shape="invhouse", fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L_n" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation_Insertion"; "Transmetalation_Insertion" -> "Coupled_Pd(II)_Complex"; "Coupled_Pd(II)_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L_n" [label="Catalyst Regeneration"]; } dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [6] |

| 2 | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 88 | [6] |

| 3 | (E)-Alkenyl pinacol boronate ester | PdCl₂(dppf) | Cs₂CO₃ | THF | Excellent | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoquinoline with Phenylboronic Acid

Materials:

-

4-Bromoquinoline (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 4-bromoquinoline, phenylboronic acid, and potassium carbonate.

-

Add a 3:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to reflux (around 90 °C).

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 4-phenylquinoline.

B. Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and other vinyl-substituted aromatics.

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 90 | [8] |

| 2 | t-Butyl acrylate | PVP-Pd NPs | NaOH | DMF | High | [8][9] |

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of aryl alkynes.

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 92 | [10][11] |

| 2 | Methyl propargyl ether | Pd(OAc)₂ / CuI / PPh₃ | i-Pr₂NH | DMF | Good | [10] |

D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction has become a cornerstone in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[12][13]

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 98 | [12] |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 94 | [14] |

| 3 | (S)-3-Amino-2-methylpropan-1-ol | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | High | [15] |

Applications in Drug Discovery and Materials Science

The ability to functionalize the C4 position of the quinoline ring through the reactions described above has made 4-bromoquinoline a critical building block in the development of new therapeutic agents and advanced materials. Many quinoline-based drugs owe their biological activity to the substituent at the C4 position. For instance, the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin feature key functional groups at this position. The synthetic versatility of 4-bromoquinoline allows for the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1]

Conclusion

The bromine atom in 4-bromoquinoline derivatives is a remarkably versatile synthetic handle that provides access to a wide range of functionalized quinoline structures. Through a deep understanding of the electronic nature of the quinoline ring and the mechanisms of key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute efficient synthetic routes to complex molecules. The protocols and data presented in this guide serve as a practical resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the continued exploration and application of this important class of compounds.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

- Palladium in Quinoline Synthesis. ScienceDirect.

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc.

- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.

- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.

- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.

- A kind of synthetic method of the bromo- quinoline of 4-.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Our strategy for the construction of 4-bromo quinolines and its applications.

- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.

- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradi

- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.

- Suzuki–Miyaura cross-coupling optimization enabled by autom

- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

The Pharmacological Versatility of Substituted Quinolines: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in the realm of medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have made it a versatile template for the design and development of a vast array of therapeutic agents.[1] From the historic use of quinine in treating malaria to the development of modern synthetic drugs, substituted quinolines have demonstrated a remarkable spectrum of biological activities.[2] This in-depth technical guide provides a comprehensive overview of the significant biological activities of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinolines have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation, survival, and metastasis.[3] Their therapeutic potential stems from their ability to interact with a range of molecular targets crucial for tumor progression.[4]

A. Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are multifaceted, often involving the modulation of key cellular processes:

-

Kinase Inhibition: Many substituted quinolines function as potent inhibitors of various protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. For example, certain quinoline derivatives have been shown to inhibit receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby disrupting downstream signaling cascades such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer.[4]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Substituted quinolines can intercalate into DNA or bind to the topoisomerase-DNA complex, stabilizing the cleavage complex and leading to DNA strand breaks and subsequent apoptosis.[4]

-

Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Substituted quinolines can trigger apoptosis through various mechanisms, including the activation of p53, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS), which cause oxidative stress and mitochondrial dysfunction.[4][5]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is vital for tumor growth and metastasis. Certain quinoline derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process.

B. Structure-Activity Relationship (SAR) in Anticancer Quinolines

The anticancer potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:

-

Substitution at Position 4: An amino group or a substituted amino group at the 4-position is often crucial for potent antiproliferative activity.[5]

-

Substitution at Position 7: The presence of a bulky alkoxy group at the 7-position can enhance anticancer activity.[5]

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a significant role. Electron-donating groups can increase the reactivity and anticancer potential of the molecule.

-

Side Chain Modifications: The length and composition of side chains, particularly at the 4-position, can influence the compound's interaction with its biological target and its overall pharmacological profile.[5]

C. Experimental Evaluation of Anticancer Activity

A battery of in vitro and in vivo assays is employed to characterize the anticancer potential of substituted quinolines.

1. Cell Viability and Cytotoxicity Assays:

These assays are fundamental for determining the concentration at which a compound inhibits cell growth or induces cell death.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of the substituted quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

-

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[8][9]

-

Protocol:

-

Harvest the treated and untreated cells.

-

Prepare a 1:1 mixture of the cell suspension with a 0.4% trypan blue solution.[8][9]

-

Allow the mixture to incubate for approximately 3 minutes at room temperature.[9]

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[8]

-

Calculate the percentage of viable cells.[8]

-

-

Table 1: Anticancer Activity of Representative Substituted Quinolines

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 10g | Human colorectal cancer | < 1.0 | p53/Bax-dependent apoptosis | [5] |

| Compound 24 | Melanoma (A375) | 0.003 | Not specified | [10] |

| Vemurafenib (Ref.) | Melanoma (A375) | 0.139 | BRAF inhibitor | [10] |

2. Apoptosis Assays:

These assays are used to confirm that the observed cytotoxicity is due to programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key executioners of apoptosis.

II. Antimicrobial Activity: Combating Infectious Diseases

Substituted quinolines have a long and successful history as antimicrobial agents, with the fluoroquinolones being a prominent example.[11] Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made them indispensable in clinical practice.[11]

A. Mechanisms of Antimicrobial Action

The primary mechanism of action for many antibacterial quinolines is the inhibition of essential bacterial enzymes involved in DNA replication:

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, substituted quinolines prevent bacterial DNA synthesis, leading to cell death. Some quinoline derivatives may also exert their antimicrobial effects through other mechanisms, such as targeting the proton pump of ATP synthase.[12]

B. Structure-Activity Relationship (SAR) in Antimicrobial Quinolines

The antibacterial efficacy and spectrum of quinoline derivatives are dictated by their substitution patterns:

-

Essential Moiety: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is generally essential for antibacterial activity.[13]

-

Position 6: A fluorine atom at the 6-position often enhances antibacterial activity.[13]

-

Position 7: The presence of a piperazine, N-methyl piperazine, or pyrrolidine ring at the 7-position contributes to potent antibacterial effects.[13]

-

Position 1: A lower alkyl group at the 1-position is favorable for activity.[13]

C. Experimental Evaluation of Antimicrobial Activity

The primary method for quantifying the antimicrobial potency of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Protocol (Broth Microdilution):

-

Prepare a series of twofold dilutions of the substituted quinoline compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Table 2: Antimicrobial Activity of Representative Substituted Quinolines

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 63b, 63f, 63h, 63i, 63l | E. coli | 100 | [11] |

| 63k | P. aeruginosa | 100 | [11] |

| 63j, 63k | Other tested strains | 200 | [11] |

III. Antimalarial Activity: A Legacy and a Future

The quinoline scaffold is historically synonymous with antimalarial therapy, with quinine being the first effective treatment for malaria.[14] Modern antimalarial drugs like chloroquine and mefloquine are also based on the quinoline core.[14] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective antimalarial agents.[2][15]

A. Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Quinolines are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[4]

B. Structure-Activity Relationship (SAR) in Antimalarial Quinolines

The development of potent antimalarial quinolines has been guided by extensive SAR studies:

-

4-Aminoquinoline Scaffold: This is a key pharmacophore for many antimalarial drugs.

-

Side Chain: The nature of the side chain at the 4-position is critical for activity and can influence drug accumulation in the parasite's food vacuole.[4]

-

Substituents on the Quinoline Ring: Electron-donating groups like methoxy and methyl at the para-position can enhance antimalarial activity, while electron-withdrawing groups may decrease it.[4]

-

Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance.[2]

C. Experimental Evaluation of Antimalarial Activity

In vitro assays are used to screen for compounds with activity against Plasmodium falciparum.

-

[3H]-Hypoxanthine Incorporation Assay: This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is an indicator of parasite growth and proliferation.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Substituted quinolines have demonstrated promising anti-inflammatory properties by targeting key mediators of the inflammatory process.[16]

A. Mechanisms of Anti-inflammatory Action

Substituted quinolines can exert their anti-inflammatory effects through the inhibition of various targets, including:

-

Cyclooxygenase (COX) Enzymes: These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[16]

-

Phosphodiesterase 4 (PDE4): This enzyme degrades cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammation.[16]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is involved in pain and inflammation.[16]

-

Inhibition of Protein Denaturation: Some quinolines can inhibit the denaturation of proteins, a process that can contribute to inflammation.[17]

B. Structure-Activity Relationship (SAR) in Anti-inflammatory Quinolines

The anti-inflammatory activity and target specificity of quinoline derivatives are influenced by their substitution patterns:

-

Carboxamide Moiety: Quinolines with a carboxamide group have shown TRPV1 antagonism.[16]

-

Carboxylic Acid Moiety: The presence of a carboxylic acid group is associated with COX inhibition.[16]

-

Aniline Moiety at C-4, Aryl Group at C-8, and Oxazole Ring at C-5: This combination of substituents has been linked to PDE4 inhibition.[16]

C. Experimental Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are used to assess the anti-inflammatory potential of substituted quinolines.

-

Inhibition of Protein Denaturation Assay:

-

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of specific inflammatory enzymes like COX-1, COX-2, and 5-LOX.[19]

2. In Vivo Assays:

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.[20][21][22]

-

Protocol:

-

Administer the test compound to the rats.

-

After a specific time, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw to induce inflammation.[20][21]

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20][21]

-

Calculate the percentage of inhibition of edema compared to a control group.

-

-

V. Antiviral Activity: Targeting Viral Replication

The versatility of the quinoline scaffold extends to the development of antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV).

A. Mechanism of Antiviral Action (Anti-HIV)

A significant mechanism of anti-HIV action for certain substituted quinolines is the inhibition of HIV-1 integrase, an essential enzyme for viral replication. These compounds act as allosteric inhibitors, binding to a site on the integrase enzyme distinct from the active site and inducing an aberrant multimerization of the enzyme, which ultimately blocks viral replication.

B. Experimental Evaluation of Antiviral Activity

-

HIV-1 Integrase Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase.[23]

-

Protocol:

-

A biotinylated HIV-1 LTR substrate is incubated with the purified integrase enzyme in the presence of the test compound.[24]

-

The reaction mixture is then subjected to real-time PCR to quantify the amount of processed LTR, which is inversely proportional to the inhibitory activity of the compound.[24]

-

-

-

Antiviral Assay in Cell Culture:

-

Principle: This assay determines the concentration of a compound required to inhibit viral replication in a cell-based system.[25]

-

Method: Cells are infected with the virus and then treated with different concentrations of the test compound. The extent of viral replication is then measured using methods like the MTT assay to assess cell viability or by quantifying viral proteins or nucleic acids.[25]

-

VI. Conclusion and Future Perspectives

The substituted quinoline scaffold continues to be a highly valuable and versatile platform in drug discovery, yielding compounds with a remarkable diversity of biological activities. The ongoing exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapies for a wide range of human diseases, including cancer, infectious diseases, and inflammatory disorders. As our knowledge of molecular targets and disease pathways expands, the rational design of new substituted quinoline derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and safety profiles.

VII. Visualizations

Diagram 1: General Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for anticancer drug screening.

Diagram 2: Signaling Pathway Inhibition by Anticancer Quinolines

Caption: Inhibition of the EGFR-PI3K-AKT pathway.

Diagram 3: Experimental Workflow for Antimicrobial MIC Determination

Caption: Workflow for MIC determination.

VIII. References

-

Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Al-Omair, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7620. [Link]

-

Lee, Y. J., & Kim, J. (2019). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Journal of Cancer Prevention, 24(3), 133–146. [Link]

-

Rahman, H., et al. (2015). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 5(19), e1605. [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 54(17), 5789-5803. [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1268, 133703. [Link]

-

Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 25(29), 3466-3486. [Link]

-

Bouyahya, A., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Ethnopharmacology, 306, 116175. [Link]

-

Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111, A3.B.1–A3.B.3. [Link]

-

Li, X., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3496–3507. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 163, 457-469. [Link]

-

Al-Suhaimi, E. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7545-7561. [Link]

-

Lonza. (n.d.). Protocol for Performing a Trypan Blue Viability Test – Technical Reference Guide. [Link]

-

Li, X., et al. (2016). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS ONE, 11(3), e0151443. [Link]

-

Singh, P., et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

-

Guillon, J., et al. (2020). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

-

Rao, A. M., et al. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against Herpes Simplex Virus and Human Cytomegalovirus: An In-Silico and In-Vitro Study. Journal of Experimental Pharmacology, 17, 1-16. [Link]

-

Dorta, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(7), 1361. [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Slideshare. (n.d.). SAR of Quinolines.pptx. [Link]

-

Kumar, A., et al. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

-

DeNovix. (2025). Trypan Blue Assay Protocol | Technical Note 181. [Link]

-

Jain, S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]

-

Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(10), 1013–1018. [Link]

-

Singh, K., & Singh, J. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2054. [Link]

-

Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 45(1), 5.4.1–5.4.7. [Link]

-

Kumar, A., & Sharma, S. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(4), 332-351. [Link]

-

Mai, C. H., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. BioMed Research International, 2015, 247293. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Tighadouini, S., et al. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(21), 5038. [Link]

-

Wlodkowic, D., et al. (2001). Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. The Journal of Histochemistry and Cytochemistry, 49(9), 1153–1162. [Link]

-

Huang, Z., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(12), 3298–3310. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. [Link]

-

Jurado, K. A., et al. (2024). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum, 12(12), e02027-24. [Link]

-

Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

-

Tiekink, E. R. T., & Ganc, A. N. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 27(2), 523. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

Sources

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR of Quinolines.pptx [slideshare.net]

- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. journalajrb.com [journalajrb.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. inotiv.com [inotiv.com]

- 22. creative-biolabs.com [creative-biolabs.com]

- 23. xpressbio.com [xpressbio.com]

- 24. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to 4-Bromo-2-methylquinolin-3-ol Derivatives and Analogues: Synthesis, Properties, and Therapeutic Potential

Abstract: The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Within this class, 4-bromo-2-methylquinolin-3-ol has emerged as a particularly valuable intermediate, offering multiple points for chemical modification and the generation of diverse molecular libraries. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-bromo-2-methylquinolin-3-ol derivatives and analogues. We delve into detailed synthetic methodologies, structure-activity relationships, and mechanistic insights, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for effective interaction with a variety of biological targets.

The Quinoline Moiety in Medicinal Chemistry: A Privileged Structure

The versatility of the quinoline nucleus is evident in its widespread therapeutic applications. From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have consistently proven their value.[1] Their biological activities are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This broad spectrum of activity underscores the importance of the quinoline scaffold in the design of novel therapeutic agents.

Emergence of 4-Bromo-2-methylquinolin-3-ol as a Key Intermediate

4-Bromo-2-methylquinolin-3-ol stands out as a strategic building block in the synthesis of novel quinoline-based compounds. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via nucleophilic substitution or metal-catalyzed cross-coupling reactions.[2] The hydroxyl group at the 3-position and the methyl group at the 2-position offer additional sites for derivatization, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

Scope of the Guide

This guide aims to provide a detailed and practical resource for researchers working with 4-bromo-2-methylquinolin-3-ol and its analogues. It covers the core aspects of synthesis, purification, and characterization, alongside a thorough examination of their biological potential and the underlying structure-activity relationships that govern their efficacy.

Synthesis of 4-Bromo-2-methylquinolin-3-ol and Its Analogues

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach to 4-bromo-2-methylquinolin-3-ol would involve the initial construction of the 2-methylquinolin-3-ol core, followed by a regioselective bromination at the 4-position. The quinolin-3-ol core itself can be synthesized through various established methods, such as the Conrad-Limpach synthesis or variations thereof, starting from anilines and β-ketoesters.

Alternatively, modern synthetic strategies for 4-bromoquinolines often employ cascade cyclizations of appropriately substituted precursors, such as ortho-propargyl alcohol phenyl azides, in the presence of a bromine source like TMSBr.[3]

Detailed Synthetic Protocols

The following protocols are presented as robust and adaptable methods for the synthesis of the core scaffold and its derivatives.

This proposed multi-step synthesis is based on well-established reactions for quinoline formation and halogenation.

Step 1: Synthesis of Ethyl 2-(phenylamino)but-2-enoate

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the enamine intermediate.

Step 2: Cyclization to 2-methylquinolin-4-ol

-

Add the purified ethyl 2-(phenylamino)but-2-enoate to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain 2-methylquinolin-4-ol.

Step 3: Bromination to 3-bromo-2-methylquinolin-4-ol

-

Dissolve 2-methylquinolin-4-ol in a suitable solvent like glacial acetic acid.

-